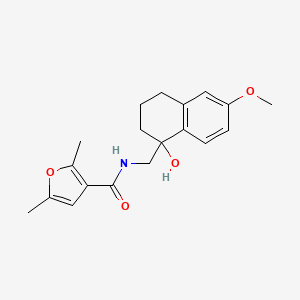
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2,5-dimethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C19H23NO4 and its molecular weight is 329.396. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by recent research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₁S |
| Molecular Weight | 298.38 g/mol |
| CAS Number | 1396813-89-0 |
The structure includes a thiophene ring, a piperidine moiety, and a pyrazine substituent, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide. In vitro evaluations have shown that this compound exhibits significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens were found to be as low as 0.22 μg/mL, indicating strong antimicrobial properties .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines, particularly in hypopharyngeal tumor cells. In comparative studies, it showed better cytotoxic effects than standard chemotherapeutic agents like bleomycin. The mechanism of action appears to involve the disruption of cellular pathways that regulate apoptosis and cell proliferation .
The biological activities of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide are thought to be mediated through various mechanisms:
- Inhibition of Biofilm Formation : The compound effectively inhibits biofilm formation in bacterial cultures, which is critical for treating chronic infections.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways that lead to programmed cell death.
- Targeting Specific Enzymes : Studies suggest it may inhibit specific enzymes involved in cancer progression and microbial resistance .
Case Studies
- Study on Antimicrobial Efficacy : A study published in ACS Omega evaluated the antimicrobial efficacy of several derivatives, including N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide). The results indicated that this compound was among the most effective against Gram-positive and Gram-negative bacteria, with a notable ability to prevent biofilm formation .
- Cancer Cell Line Testing : Research conducted on FaDu hypopharyngeal tumor cells revealed that treatment with this compound resulted in significant cell death compared to untreated controls. The study highlighted its potential as a lead compound for developing new anticancer therapies .
Propriétés
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-12-9-16(13(2)24-12)18(21)20-11-19(22)8-4-5-14-10-15(23-3)6-7-17(14)19/h6-7,9-10,22H,4-5,8,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXJPIXQWFFTMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














